molecular formula C7H13NOS B8145839 1-Piperidinecarbothioic acid, O-methyl ester

1-Piperidinecarbothioic acid, O-methyl ester

Cat. No.: B8145839
M. Wt: 159.25 g/mol
InChI Key: WNYOBDUNTAEYJH-UHFFFAOYSA-N
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Description

1-Piperidinecarbothioic acid, O-methyl ester is an organic compound with the molecular formula C7H13NOS. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a thioester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperidinecarbothioic acid, O-methyl ester can be synthesized through several methods. One common route involves the reaction of piperidine with carbon disulfide to form piperidinecarbothioic acid, which is then esterified with methanol to yield the O-methyl ester . The reaction conditions typically involve the use of a base, such as sodium hydroxide, to facilitate the formation of the thioester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Piperidinecarbothioic acid, O-methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Piperidinecarbothioic acid, O-methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-piperidinecarbothioic acid, O-methyl ester exerts its effects involves the interaction of its thioester group with various molecular targets. The thioester bond is susceptible to nucleophilic attack, making it a reactive intermediate in biochemical pathways. This reactivity allows the compound to participate in enzyme-catalyzed reactions, particularly those involving thioesterases .

Comparison with Similar Compounds

    Piperidinecarboxylic acid esters: These compounds share the piperidine ring structure but differ in the nature of the ester group.

    Thioesters: Compounds with a similar thioester functional group but different alkyl or aryl substituents.

Uniqueness: Its ability to undergo a variety of chemical reactions and its role as an intermediate in complex syntheses make it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

O-methyl piperidine-1-carbothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS/c1-9-7(10)8-5-3-2-4-6-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYOBDUNTAEYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=S)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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